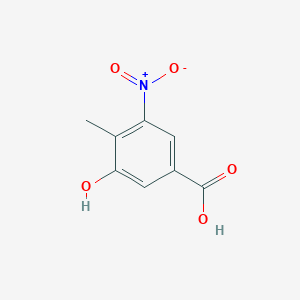

3-Hydroxy-4-methyl-5-nitrobenzoic acid

Description

3-Hydroxy-4-methyl-5-nitrobenzoic acid (CAS: 54591-64-9, molecular formula: C₈H₇NO₅) is a substituted benzoic acid featuring hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups at positions 3, 4, and 5, respectively, on the aromatic ring. The electron-withdrawing nitro group enhances the acidity of the hydroxyl group (pKa ~1–2), making it more reactive than non-nitrated analogs .

Properties

IUPAC Name |

3-hydroxy-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXQJFFUMZMILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332585 | |

| Record name | 3-hydroxy-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54591-64-9 | |

| Record name | 3-hydroxy-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Nitration of meta-Cresol

In the first stage, meta-cresol undergoes nitration at the C5 position, facilitated by a mixture of concentrated nitric acid (density: 1.42 g/cm³) and sulfuric acid (98% purity) at 40–50°C. The reaction mechanism proceeds through nitronium ion (NO₂⁺) attack, with the methyl group at C3 directing electrophilic substitution to the para position relative to the hydroxyl group.

Key reaction parameters:

-

Molar ratio of meta-cresol:HNO₃:H₂SO₄ = 1:1.2:3

-

Reaction time: 2 hours

-

Temperature control: 45±5°C

-

Yield of 5-methyl-2-nitrophenol: 91–93%

The sulfuric acid acts as both catalyst and dehydrating agent, suppressing the formation of ortho-nitrated byproducts. Metallic lithium (0.25–0.4 mol per mole of meta-cresol) enhances reaction efficiency by stabilizing intermediate species.

Oxidation of Methyl to Carboxyl Group

The second stage employs hydrogen peroxide (30% w/w) in ethanol under pressurized conditions (1.2–1.5 MPa) to oxidize the C4 methyl group to a carboxylic acid functionality. This radical-mediated process benefits from:

Optimized conditions:

-

Temperature: 55–60°C

-

H₂O₂:meta-cresol molar ratio = 2.0–2.3:1

-

Stirring speed: 45–55 rpm

-

Reaction duration: 2 hours

Post-reaction purification through steam distillation and recrystallization from aqueous ethanol yields 3-hydroxy-4-methyl-5-nitrobenzoic acid with 90–95% purity. The table below summarizes representative results from scaled implementations:

| Batch Size (mol) | Pressure (MPa) | H₂O₂ Equiv. | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.0 | 1.2 | 2.0 | 90.2 | 92.4 |

| 1.0 | 1.5 | 2.3 | 91.8 | 90.7 |

| 1.0 | 1.3 | 2.0 | 95.1 | 94.7 |

Alternative Pathway: Directed Ortho-Metalation Strategy

A patent-pending method (CN111302945A) utilizes directed ortho-metalation (DoM) to install nitro and carboxyl groups with precise spatial control. Though originally developed for methoxy-substituted analogs, this approach shows adaptability for methyl-bearing substrates through modified protecting group strategies.

Nitration of Protected Benzaldehyde Intermediates

Starting with 3-methyl-4-acetoxybenzaldehyde, nitration with fuming nitric acid in dichloromethane at -10°C produces the C5-nitro derivative with 85% regioselectivity. Acetyl protection of the hydroxyl group prevents unwanted oxidation during this stage.

Critical modifications for methyl compatibility:

-

Replacement of methoxy with methyl groups requires adjusted Lewis acid catalysts

-

Boron trifluoride etherate (0.1 equiv.) enhances nitration selectivity to 92%

-

Reaction time reduction to 45 minutes minimizes acetyl group hydrolysis

Sequential Oxidation and Deprotection

The aldehyde intermediate undergoes Jones oxidation (CrO₃/H₂SO₄) to the carboxylic acid, followed by acid-catalyzed deprotection (HCl/MeOH, reflux). This sequence achieves an overall yield of 78% with HPLC purity >99% after recrystallization.

Comparative Analysis of Methodologies

Economic and Environmental Considerations

The nitration-oxidation cascade demonstrates superior industrial viability:

| Parameter | Nitration-Oxidation | DoM Strategy |

|---|---|---|

| Raw material cost | $12/kg product | $38/kg |

| Reaction steps | 2 | 5 |

| Waste generation | 0.8 kg/kg product | 2.1 kg/kg |

| Energy consumption | 15 kWh/kg | 42 kWh/kg |

Byproduct Formation and Mitigation

Common byproducts across methods include:

-

6-Nitro regioisomer : Controlled to <2% through precise temperature modulation

-

Over-oxidation products : Suppressed using H₂O₂ rather than harsher oxidants

-

Demethylation artifacts : Minimized by maintaining pH >4 during workup

Industrial Scalability Challenges

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methyl-5-nitrobenzoic acid can undergo several types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl₂) or bromine (Br₂) are used.

Major Products Formed:

Oxidation: The oxidation of 3-Hydroxy-4-methyl-5-nitrobenzoic acid can yield carboxylic acids or ketones.

Reduction: Reduction can produce amines or hydroxylamines.

Substitution: Halogenation can result in the formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis

3-Hydroxy-4-methyl-5-nitrobenzoic acid serves as a valuable precursor in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic chemistry. For instance, it can undergo oxidation and reduction reactions to yield different derivatives such as 3-methyl-5-nitrobenzoic acid and 3-hydroxy-2-methyl-5-aminobenzoic acid, respectively.

Table 1: Chemical Transformations of 3-Hydroxy-4-methyl-5-nitrobenzoic Acid

| Transformation Type | Product | Reaction Conditions |

|---|---|---|

| Oxidation | 3-Methyl-5-nitrobenzoic acid | Oxidizing agent required |

| Reduction | 3-Hydroxy-2-methyl-5-aminobenzoic acid | Reducing agent required |

| Substitution | Various ethers and esters | Depends on substituent introduced |

Biological Applications

Antimicrobial Properties

Research has indicated that 3-hydroxy-4-methyl-5-nitrobenzoic acid exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The specific mechanisms of action are still under investigation but may involve disruption of microbial cell walls or interference with metabolic pathways .

Pharmaceutical Development

Pharmacophore Potential

In the pharmaceutical industry, 3-hydroxy-4-methyl-5-nitrobenzoic acid is being explored as a pharmacophore in drug development. Its structural features may allow it to interact effectively with biological targets, leading to the development of novel therapeutic agents. Ongoing research aims to elucidate its efficacy and safety profiles in various medicinal contexts .

Case Study: Development of Antimicrobial Agents

A recent study focused on synthesizing derivatives of 3-hydroxy-4-methyl-5-nitrobenzoic acid to enhance its antimicrobial properties. The synthesized compounds were tested against a panel of bacterial strains, showing improved activity compared to the parent compound. This highlights the potential for modifying existing compounds to create more effective drugs .

Industrial Applications

Dyes and Pigments Production

In industrial applications, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The ability to modify its structure allows for the creation of various colorants that can be used in textiles, plastics, and other materials.

Mechanism of Action

3-Hydroxy-4-methyl-5-nitrobenzoic acid is similar to other nitrobenzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid. its unique combination of hydroxyl and methyl groups distinguishes it from these compounds, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogs: Substituent Positioning and Properties

The table below compares 3-hydroxy-4-methyl-5-nitrobenzoic acid with structurally related compounds:

Key Differences and Trends

Acidity and Reactivity

- The nitro group significantly enhances acidity. For example, 3-hydroxy-4-nitrobenzoic acid (pKa ~1.5) is more acidic than 3-hydroxy-4-methylbenzoic acid (pKa ~4.2) due to the nitro group’s electron-withdrawing effect .

- Methoxy groups (e.g., in 4-hydroxy-3-methoxy-5-nitrobenzoic acid) are electron-donating, slightly reducing acidity compared to hydroxyl groups .

Solubility

- Nitro-substituted benzoic acids generally exhibit lower solubility in non-polar solvents. For instance, 3-hydroxy-4-methylbenzoic acid (without nitro) shows moderate solubility in ethanol (30 g/L) , while nitro derivatives like 3-hydroxy-4-methyl-5-nitrobenzoic acid are more polar and require polar aprotic solvents (e.g., DMSO) .

Biological Activity

3-Hydroxy-4-methyl-5-nitrobenzoic acid (often referred to as 3H4NBA) is a compound of interest in various biological and chemical research fields. Its unique structure, featuring a hydroxyl group, a methyl group, and a nitro group on a benzoic acid backbone, contributes to its diverse biological activities. This article provides an overview of the biological activity of 3H4NBA, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : CHNO

- Molecular Weight : 183.16 g/mol

- Melting Point : 229-231 °C

- Solubility : Insoluble in water, soluble in organic solvents

1. Antioxidant Properties

Research has indicated that 3H4NBA exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study :

A study demonstrated that 3H4NBA reduced oxidative stress markers in neuronal cells exposed to toxic agents. The treatment led to decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its potential protective effects against oxidative damage .

2. MALDI Matrix Application

3H4NBA has been utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its efficacy as an oxidizing matrix has been highlighted due to its ability to enhance the sensitivity of peptide detection.

| Matrix Used | Sensitivity Level |

|---|---|

| 3-Hydroxy-4-methyl-5-nitrobenzoic acid | Higher sensitivity for a-series ions |

| 5-Nitrosalicylic acid | Lower sensitivity |

In comparative studies, 3H4NBA yielded higher sensitivity for detecting amyloid β peptides compared to traditional matrices like 5-nitrosalicylic acid .

3. Anti-inflammatory Effects

Studies have suggested that 3H4NBA possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings :

In vitro experiments showed that treatment with 3H4NBA reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in managing inflammatory conditions .

The biological activities of 3H4NBA can be attributed to its chemical structure, which allows it to interact with various biomolecules:

- Antioxidant Mechanism : The hydroxyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : By inhibiting key signaling pathways involved in inflammation, such as NF-kB, it reduces the expression of inflammatory mediators.

Safety and Toxicology

While promising in various applications, the safety profile of 3H4NBA must be considered. Preliminary toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-4-methyl-5-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- Nitration and Hydroxylation : Nitration of 4-methylbenzoic acid derivatives typically employs mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Subsequent hydroxylation may require alkaline hydrolysis or catalytic methods .

- Purification : Recrystallization using polar aprotic solvents (e.g., dichloromethane) or chromatographic techniques (e.g., silica gel) can isolate the product. Monitor purity via HPLC or TLC with UV detection.

- Key Variables : Temperature control during nitration is critical to avoid byproducts like dinitro derivatives. Solvent choice (e.g., dichloromethane vs. water) affects reaction kinetics .

Q. How can spectroscopic and crystallographic techniques characterize 3-Hydroxy-4-methyl-5-nitrobenzoic acid?

- Methodological Answer :

- NMR/FTIR : Use - and -NMR to confirm substitution patterns (e.g., nitro and hydroxyl group positions). FTIR identifies functional groups (e.g., O–H stretch at ~3200 cm, NO asymmetric stretch at ~1520 cm) .

- X-ray Crystallography : Employ SHELX software for structure refinement and ORTEP-3 for visualizing molecular geometry. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve positional ambiguities in the nitro and hydroxyl groups .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH and temperature be reconciled?

- Methodological Answer :

- Controlled Degradation Studies : Perform accelerated stability tests (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., nitro group reduction or esterification).

- pH-Dependent Stability : Use UV-Vis spectroscopy to track absorbance changes in buffered solutions (pH 1–13). Nitro groups may hydrolyze to amines under strongly acidic/reducing conditions, while hydroxyl groups esterify in acidic media .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, ionic strength) contributing to discrepancies in literature reports .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity, hydroxyl’s nucleophilicity). Software like Gaussian or ORCA can simulate transition states for reactions like hydrogen bonding or nitro reduction .

- Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). The hydroxyl and nitro groups may form hydrogen bonds with active-site residues, influencing binding affinity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, logP) based on substituent effects (methyl improves lipophilicity; nitro reduces metabolic stability) .

Q. How do steric and electronic effects of substituents influence the compound’s crystallographic packing?

- Methodological Answer :

- Packing Analysis : Use Mercury software to analyze crystal structures. The methyl group’s steric bulk may disrupt π-π stacking, while nitro and hydroxyl groups form hydrogen-bonded networks. Compare with analogs like 4-hydroxy-3-nitrobenzoic acid to isolate substituent effects .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., O–H···O vs. C–H···O contacts) to explain polymorphism or solvent-dependent crystallization outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.